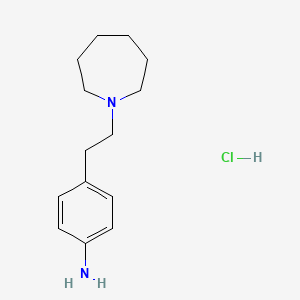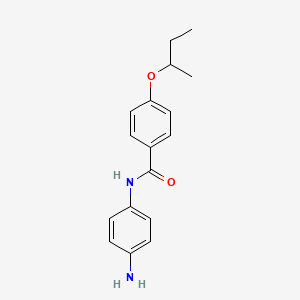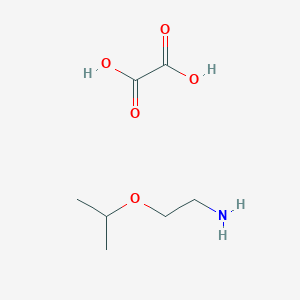
(4-Pyrrolidin-1-ylmethyl-phenoxy)-acetic acid hydrochloride
Vue d'ensemble
Description
(4-Pyrrolidin-1-ylmethyl-phenoxy)-acetic acid hydrochloride, commonly referred to as “PMPA HCl”, is a synthetic compound with a wide range of applications in the scientific research field. It is an analog of the neurotransmitter gamma-aminobutyric acid (GABA) and has been used in a variety of studies to investigate the effects of GABA and its related compounds. PMPA HCl is a potent inhibitor of the enzyme glutamate decarboxylase (GAD), and has been used to study the effects of GAD inhibition on various physiological and biochemical processes. In addition, PMPA HCl has been used to study the effects of GABA on the central nervous system and its role in the regulation of anxiety, depression, and other neuropsychiatric disorders.
Applications De Recherche Scientifique
PMPA HCl has been used in a variety of scientific research studies to investigate the effects of (4-Pyrrolidin-1-ylmethyl-phenoxy)-acetic acid hydrochloride and its related compounds. It has been used to study the effects of GAD inhibition on various physiological and biochemical processes. In addition, PMPA HCl has been used to study the effects of (4-Pyrrolidin-1-ylmethyl-phenoxy)-acetic acid hydrochloride on the central nervous system and its role in the regulation of anxiety, depression, and other neuropsychiatric disorders. It has also been used to investigate the effects of (4-Pyrrolidin-1-ylmethyl-phenoxy)-acetic acid hydrochloride on memory and learning, as well as to study the effects of (4-Pyrrolidin-1-ylmethyl-phenoxy)-acetic acid hydrochloride on pain perception.
Mécanisme D'action
PMPA HCl is a potent inhibitor of the enzyme glutamate decarboxylase (GAD). GAD is responsible for the synthesis of (4-Pyrrolidin-1-ylmethyl-phenoxy)-acetic acid hydrochloride, and inhibition of GAD by PMPA HCl results in a decrease in the synthesis of (4-Pyrrolidin-1-ylmethyl-phenoxy)-acetic acid hydrochloride and an increase in the levels of glutamate in the brain. This, in turn, leads to a decrease in the activity of (4-Pyrrolidin-1-ylmethyl-phenoxy)-acetic acid hydrochloride receptors, resulting in an increase in neuronal excitability.
Biochemical and Physiological Effects
The inhibition of GAD by PMPA HCl results in a decrease in the synthesis of (4-Pyrrolidin-1-ylmethyl-phenoxy)-acetic acid hydrochloride and an increase in the levels of glutamate in the brain. This can lead to an increase in neuronal excitability, which can result in a variety of biochemical and physiological effects. These effects can include an increase in anxiety, depression, and other neuropsychiatric disorders, as well as changes in memory and learning, and changes in pain perception.
Avantages Et Limitations Des Expériences En Laboratoire
PMPA HCl has several advantages and limitations for use in laboratory experiments. One advantage is that it is a potent inhibitor of GAD, which makes it a useful tool for studying the effects of GAD inhibition on various physiological and biochemical processes. Another advantage is that it is relatively easy to synthesize, which makes it a cost-effective option for research. A limitation of PMPA HCl is that it is not as selective as other GAD inhibitors, which can lead to non-specific effects. In addition, PMPA HCl is not as stable as other GAD inhibitors and can degrade over time.
Orientations Futures
The future directions for PMPA HCl research include further investigation of the effects of GAD inhibition on various physiological and biochemical processes, as well as further study of the effects of (4-Pyrrolidin-1-ylmethyl-phenoxy)-acetic acid hydrochloride on the central nervous system and its role in the regulation of anxiety, depression, and other neuropsychiatric disorders. In addition, PMPA HCl could be used to investigate the effects of (4-Pyrrolidin-1-ylmethyl-phenoxy)-acetic acid hydrochloride on memory and learning, as well as to study the effects of (4-Pyrrolidin-1-ylmethyl-phenoxy)-acetic acid hydrochloride on pain perception. Finally, further research could be conducted to develop more selective and stable GAD inhibitors.
Propriétés
IUPAC Name |
2-[4-(pyrrolidin-1-ylmethyl)phenoxy]acetic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3.ClH/c15-13(16)10-17-12-5-3-11(4-6-12)9-14-7-1-2-8-14;/h3-6H,1-2,7-10H2,(H,15,16);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYFFJRZJEYJJSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=CC=C(C=C2)OCC(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Pyrrolidin-1-ylmethyl-phenoxy)-acetic acid hydrochloride | |
CAS RN |
1185304-85-1 | |
| Record name | Acetic acid, 2-[4-(1-pyrrolidinylmethyl)phenoxy]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1185304-85-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(2,3-Dihydro-benzo[1,4]dioxin-6-YL)-methyl-amine hydrochloride](/img/structure/B1388930.png)








![N-(5-Amino-2-fluorophenyl)-2-[2-(sec-butyl)-phenoxy]propanamide](/img/structure/B1388947.png)

![N-(5-Amino-2-methoxyphenyl)-2-[2-(sec-butyl)-phenoxy]butanamide](/img/structure/B1388950.png)